molecular formula C18H19NO2 B5059506 3-[(2,6-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one

3-[(2,6-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B5059506
M. Wt: 281.3 g/mol
InChI Key: ODFVZNKSQFPXID-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or structural element. For example, the amine could be introduced via a nucleophilic substitution reaction, the ketone via an oxidation reaction, and the alkene via an elimination reaction. The exact synthetic route would depend on the starting materials available and the specific reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography , nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques would provide information about the arrangement of atoms in the molecule, the types of bonds present, and the molecular weight .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amine group might participate in acid-base reactions, the ketone in nucleophilic addition reactions, and the alkene in addition reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict these properties .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological target it interacts with. For example, it might bind to a protein and modulate its activity, or it could intercalate into DNA and affect gene expression .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It would be important to handle it with appropriate safety precautions to avoid exposure and to dispose of it responsibly .

Future Directions

Future research on this compound could involve exploring its potential applications, for example in medicine or materials science. It could also involve optimizing its synthesis, investigating its mechanism of action in more detail, or studying its behavior in complex systems .

properties

IUPAC Name

(E)-3-(2,6-dimethylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-5-4-6-14(2)18(13)19-12-11-17(20)15-7-9-16(21-3)10-8-15/h4-12,19H,1-3H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFVZNKSQFPXID-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(2,6-Dimethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-EN-1-one

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